4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, furan, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the furan and thiophene intermediates: These heterocyclic compounds can be synthesized through various methods, such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling reactions: The final coupling of the intermediates can be performed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives that contain similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of fluorine, furan, thiophene, and sulfonamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO5S3/c18-13-6-5-11(9-12(13)17(19,20)21)30(25,26)22-10-15(14-3-1-7-27-14)29(23,24)16-4-2-8-28-16/h1-9,15,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXADTSKGXEUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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